

An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide

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Compound of Interest

Compound Name: 2-Amino-4-bromobutanoic acid
hydrobromide

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Amino-4-bromobutanoic acid hydrobromide**, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

2-Amino-4-bromobutanoic acid hydrobromide is a halogenated amino acid derivative. It is commonly available as a racemic mixture or as the (S)-enantiomer, designated as (S)-(+)-**2-Amino-4-bromobutanoic acid hydrobromide**. The presence of the bromine atom in the side chain makes it a versatile building block for the synthesis of various other molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₄ H ₉ Br ₂ NO ₂ | [1] |
| Molecular Weight | 262.93 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 189 °C (decomposes) | [2] |
| Optical Rotation ([α] ²⁰ /D, c=1 in methanol) | +16° for (S)-enantiomer | [2] |
| CAS Number | 76338-90-4 (racemic), 15159-65-6 ((S)-enantiomer) | [3] |

Table 2: Solubility

| Solvent | Solubility | Reference |
|----------|------------|-----------|
| Water | Soluble | [4] |
| Methanol | Soluble | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Amino-4-bromobutanoic acid hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment in the molecule. The approximate chemical shifts (δ) are influenced by the electronegative bromine atom and the electron-withdrawing amino and carboxylic acid groups.[5]

Table 3: Approximate ¹H NMR Spectral Data

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |
|--------------------------------------|--|---------------|
| -CH(NH ₃ ⁺)- | ~4.2-4.4 | Triplet (t) |
| -CH ₂ Br | ~3.5-3.7 | Triplet (t) |
| -CH ₂ -CH ₂ Br | ~2.4-2.6 | Multiplet (m) |

While specific ¹³C NMR data is not readily available in the search results, it is a valuable technique for confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) |
|-----------------------|------------------|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Ammonium (N-H) | Stretching | 2800-3200 |
| Carboxylic Acid (C=O) | Stretching | 1700-1730 |
| Alkyl Halide (C-Br) | Stretching | 500-600 |

Synthesis and Purification

(S)-(+)-**2-Amino-4-bromobutanoic acid hydrobromide** can be synthesized from readily available chiral starting materials such as L-methionine or L-homoserine.

Experimental Protocol: Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a solution of hydrogen bromide in acetic acid.

Materials:

- L-homoserine
- 33% Hydrogen bromide in acetic acid solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Hexane

Procedure:

- In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine to 16 mL of a 33% hydrogen bromide acetic acid solution.
- Heat the reaction mixture in an oil bath at 75°C for 6 hours.
- Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.
- Extract the crude product with ethyl acetate (3 x 10 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution to dryness.
- Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain the final product as a white crystalline powder.[3]

Experimental Protocol: Synthesis from L-Methionine

This multi-step synthesis involves the formation of a lactone intermediate followed by ring-opening with hydrobromic acid.

Materials:

- L-methionine
- Methyl iodide

- Sodium carbonate
- Concentrated hydrochloric acid
- 30% Hydrogen peroxide solution
- Ethyl acetate
- Absolute ethanol
- Acetone
- 33.7% Hydrogen bromide in acetic acid solution
- Diethyl ether

Procedure:

- Synthesis of L-(+)- α -amino- γ -butyrolactone hydrochloride:
 - In a 1 L single-neck bottle, stir a mixture of 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
 - Separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate and distill to remove methanol and water.
 - After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water. Then, add 17 mL of 30% hydrogen peroxide solution and stir for 20 minutes.
 - Extract the aqueous solution with ethyl acetate to remove residual iodine.
 - Heat the aqueous solution to reflux for 4 hours and then concentrate to a solid.
 - Extract the solid with absolute ethanol using a Soxhlet extractor for 8 hours.
 - Concentrate the ethanol extract and recrystallize from a mixture of acetone and absolute ethanol to yield L-(+)- α -amino- γ -butyrolactone hydrochloride.[\[3\]](#)

- Synthesis of (S)-(+)-**2-Amino-4-bromobutanoic acid hydrobromide**:
 - In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)- α -amino- γ -butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid solution.
 - Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.
 - Cool the reaction mixture to room temperature with stirring.
 - Filter the precipitate and wash the filter cake with diethyl ether.
 - Dry the solid under vacuum to obtain the final product.[3]

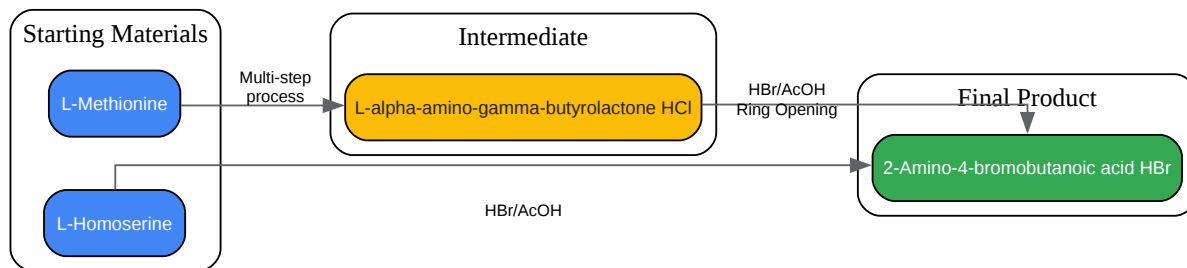
Applications in Drug Development and Research

2-Amino-4-bromobutanoic acid hydrobromide is a valuable intermediate in the synthesis of modified amino acids and other complex molecules.[3] Its primary application lies in the preparation of:

- S-adenosyl-L-methionine (SAM): A crucial biological molecule involved in numerous metabolic pathways.[3]
- L-selenomethionine: An amino acid containing selenium, which has been studied for its potential health benefits.[3]
- Unnatural amino acids: These are used as building blocks in peptide and protein engineering to introduce novel functionalities.

Logical Workflow and Relationships

The synthesis of (S)-(+)-**2-Amino-4-bromobutanoic acid hydrobromide** can be visualized as a workflow starting from common amino acids.



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Caption: Synthetic routes to **2-Amino-4-bromobutanoic acid hydrobromide**.

Safety and Handling

2-Amino-4-bromobutanoic acid hydrobromide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation. Inhalation may cause respiratory irritation.^[1] Standard laboratory safety protocols should be followed to minimize exposure.

This guide summarizes the key technical aspects of **2-Amino-4-bromobutanoic acid hydrobromide**, providing a foundation for its safe and effective use in a research and development setting.

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